molecular formula C5H12N2O4S B6271136 (2R)-3-methyl-2-(sulfamoylamino)butanoic acid CAS No. 1604399-66-7

(2R)-3-methyl-2-(sulfamoylamino)butanoic acid

Cat. No.: B6271136
CAS No.: 1604399-66-7
M. Wt: 196.2
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Description

(2R)-3-methyl-2-(sulfamoylamino)butanoic acid is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-(sulfamoylamino)butanoic acid typically involves the reaction of a suitable amine with a sulfonyl chloride. One common method is the reaction of 3-methyl-2-aminobutanoic acid with a sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction between the amine and sulfonyl chloride, allowing for better control over reaction conditions and minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-(sulfamoylamino)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for sulfonamides.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while hydrolysis will produce the corresponding amine and sulfonic acid.

Scientific Research Applications

(2R)-3-methyl-2-(sulfamoylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new sulfonamide-based compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Medicine: As a sulfonamide, it has potential antibacterial properties and can be explored for use in developing new antibiotics.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-(sulfamoylamino)butanoic acid involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase. By mimicking the structure of para-aminobenzoic acid (PABA), the compound competes with PABA for binding to the enzyme, thereby inhibiting its activity and preventing the synthesis of folic acid, which is essential for bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A widely used sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.

    Sulfacetamide: A sulfonamide used in ophthalmic solutions for treating eye infections.

Uniqueness

(2R)-3-methyl-2-(sulfamoylamino)butanoic acid is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and the (2R) configuration. These structural differences can influence its binding affinity to enzymes and its overall biological activity, making it a valuable compound for research and development .

Properties

CAS No.

1604399-66-7

Molecular Formula

C5H12N2O4S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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